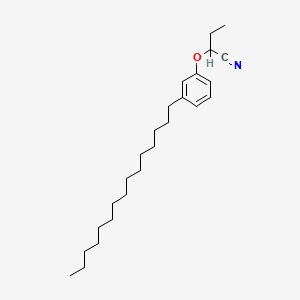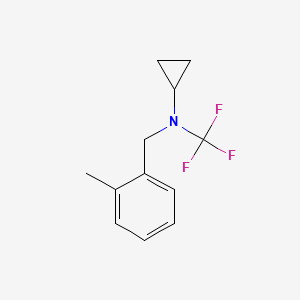![molecular formula C7H5N3O B13973991 4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine CAS No. 478919-86-7](/img/structure/B13973991.png)
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine is a heterocyclic compound that features a unique fusion of oxazole and diazepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine typically involves the cyclization of precursor molecules under specific conditions. One common method involves the cyclization of 4,5-dichloromethylimidazole with urea derivatives . This reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce diazepine derivatives.
Aplicaciones Científicas De Investigación
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Diazepine: A seven-membered ring containing two nitrogen atoms.
Uniqueness
4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine is unique due to its fused ring structure, which combines the properties of both oxazole and diazepine. This fusion results in unique chemical and biological properties that are not observed in the individual components.
Propiedades
Número CAS |
478919-86-7 |
|---|---|
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
5-oxa-3,8,10-triazatricyclo[6.2.1.02,6]undeca-1,3,6,9-tetraene |
InChI |
InChI=1S/C7H5N3O/c1-5-7-6(11-4-9-7)2-10(1)3-8-5/h2-4H,1H2 |
Clave InChI |
MTDWSQWDDAVUTG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C(=CN1C=N2)OC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


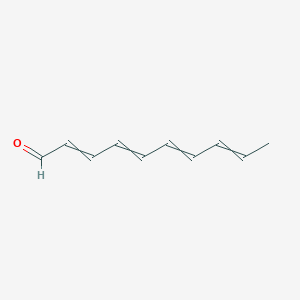
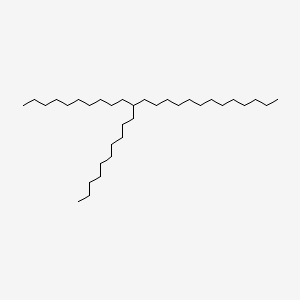
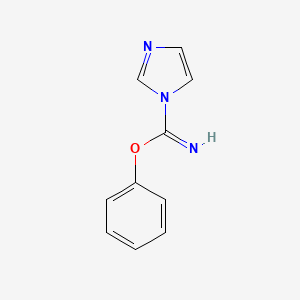


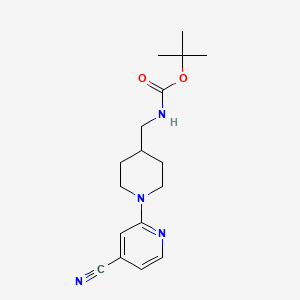
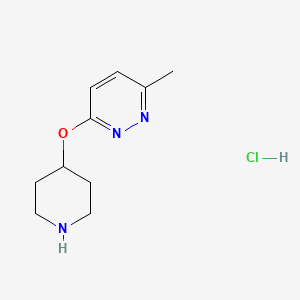
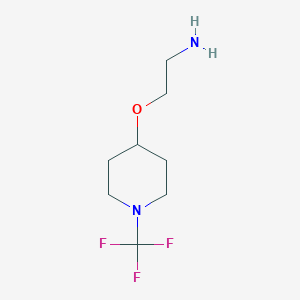
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
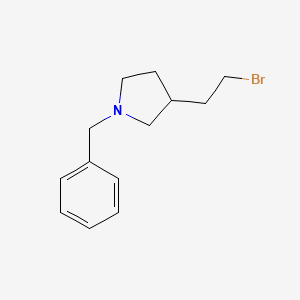
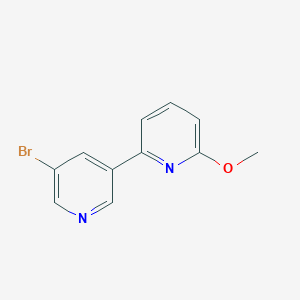
![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
